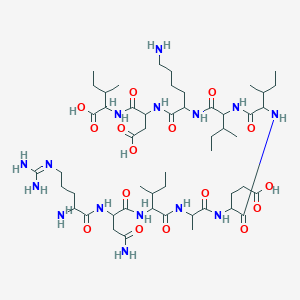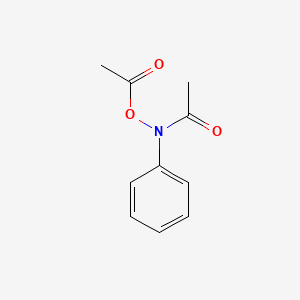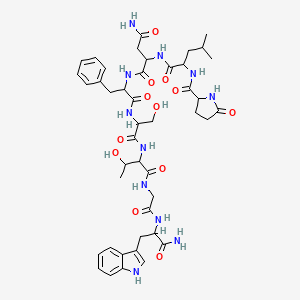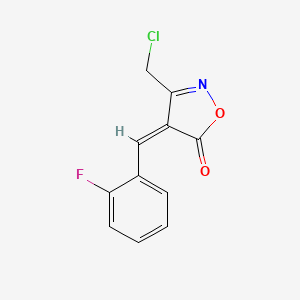
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This specific compound is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a pyrazolone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone typically involves the following steps:
-
Formation of the Pyrazolone Core: : The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-keto ester. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
-
Introduction of the Ethylsulfamoyl Group: : The ethylsulfamoyl group can be introduced via a sulfonation reaction. This involves the reaction of the pyrazolone intermediate with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Lacks the ethylsulfamoyl group, making it less potent in certain biological activities.
1-(4-Methylsulfonylphenyl)-3-methyl-5-pyrazolone: Contains a methylsulfonyl group instead of an ethylsulfamoyl group, which may alter its pharmacological profile.
Uniqueness
1-(3-W-Ethylsulfamoylphenyl)-3-methyl-5-pyrazolone is unique due to the presence of the ethylsulfamoyl group, which enhances its solubility and potentially its biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15N3O3S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
N-ethyl-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S/c1-3-13-19(17,18)11-6-4-5-10(8-11)15-12(16)7-9(2)14-15/h4-6,8,13H,3,7H2,1-2H3 |
Clé InChI |
UHFWETYYONDZNT-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=CC(=C1)N2C(=O)CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)





![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)

![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)


![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)
![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)
